

Commercial Availability and Technical Guide for Tos-PEG1-O-CH2COOH

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, suppliers, and key technical data for **Tos-PEG1-O-CH2COOH**, a versatile PEG-based linker. This document also includes detailed experimental protocols for its synthesis and application in the assembly of Proteolysis Targeting Chimeras (PROTACs), complete with workflow visualizations to aid in experimental design and execution.

Commercial Availability and Suppliers

Tos-PEG1-O-CH2COOH, also known as PROTAC Linker 28, is readily available from a variety of chemical suppliers specializing in reagents for drug discovery and life sciences research. The table below summarizes key information from prominent suppliers to facilitate comparison and procurement.



Supplier	Catalog Number	Purity	Molecular Weight (g/mol)	Storage Conditions
Immunomart	T18621	Not specified	274.29	-20°C
MedChemExpres s	HY-125844	>98%	274.29	-20°C (powder), -80°C (in solvent)
BLD Pharm	BD01186337	≥95%	274.29	2-8°C
ChemScene	CS-0105286 (related)	≥97% (for Tos- PEG1-CH2-Boc)	330.40 (for Tos- PEG1-CH2-Boc)	2-8°C (Sealed in dry)
Biopharma PEG	Not specified	≥95% (for OH- PEG1- CH2COOH)	120.1 (for OH- PEG1- CH2COOH)	-5°C (Dry, avoid sunlight)

Note: Data for related compounds from some suppliers are included for reference, as direct listings for **Tos-PEG1-O-CH2COOH** may vary. Researchers are advised to visit the supplier websites for the most current pricing and availability information.

Experimental Protocols Synthesis of Tosylated PEG Linkers

The synthesis of tosylated PEG linkers, such as **Tos-PEG1-O-CH2COOH**, is a fundamental process for introducing a good leaving group (tosylate) onto a PEG chain, enabling subsequent nucleophilic substitution reactions. The following is a general protocol for the tosylation of a hydroxyl-terminated PEG acid.

Materials:

- OH-PEG1-O-CH2COOH (or other hydroxyl-PEG-acid)
- Anhydrous Dichloromethane (DCM)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)



- p-Toluenesulfonyl chloride (TsCl)
- 4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)
- · Argon or Nitrogen atmosphere
- Standard glassware for organic synthesis

Procedure:

- Dissolution: Dissolve the starting hydroxyl-PEG-acid (1 equivalent) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).
- Base Addition: Add triethylamine or DIPEA (1.5-2 equivalents) to the solution and stir for 10-15 minutes at room temperature.
- Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (1.2-1.5 equivalents) in anhydrous DCM to the reaction mixture. If the reaction is slow, a catalytic amount of DMAP can be added.
- Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Work-up:
 - Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
 - Extract the aqueous layer with DCM (3x).
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the pure tosylated



PEG linker.

Application in PROTAC Assembly: Amide Bond Formation

Tos-PEG1-O-CH2COOH serves as a bifunctional linker in PROTAC synthesis. The carboxylic acid moiety can be coupled with an amine-containing ligand (either the E3 ligase ligand or the target protein ligand) via amide bond formation. The tosyl group can then be displaced by a nucleophile (e.g., an alcohol or amine) on the other ligand.

The following protocol details the initial amide coupling step.

Materials:

- Tos-PEG1-O-CH2COOH (1 equivalent)
- Amine-containing ligand (e.g., pomalidomide derivative) (1 equivalent)
- Anhydrous Dimethylformamide (DMF)
- Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
- Base (e.g., DIPEA)
- Argon or Nitrogen atmosphere

Procedure:

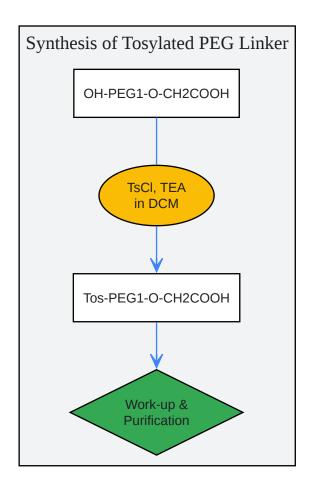
- Activation of Carboxylic Acid: Dissolve Tos-PEG1-O-CH2COOH (1 equivalent) in anhydrous DMF under an inert atmosphere. Add the coupling reagent (e.g., HATU, 1.1 equivalents) and DIPEA (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- Amine Addition: Add the amine-containing ligand (1 equivalent) to the activated linker solution.
- Reaction: Stir the reaction mixture at room temperature overnight.



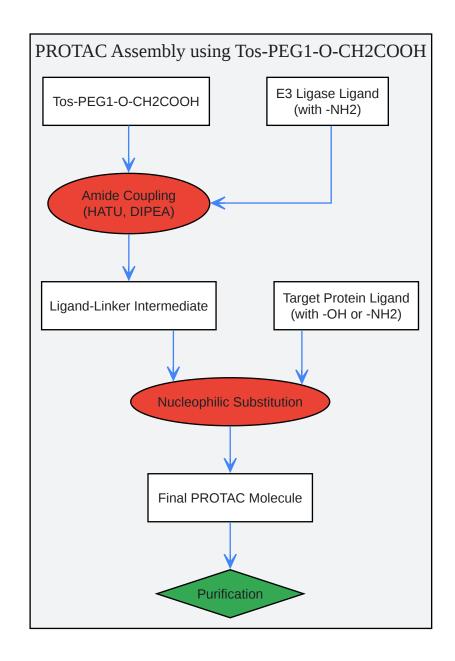
- Monitoring: Monitor the reaction progress by LC-MS.
- Work-up:
 - Dilute the reaction mixture with ethyl acetate.
 - Wash with a 5% aqueous solution of lithium chloride (LiCl) to remove DMF.
 - Wash with saturated aqueous NaHCO₃ and then with brine.
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the resulting intermediate by flash column chromatography or preparative HPLC to obtain the pure amide-coupled product.

Visualizations Synthesis of a Tosylated PEG Linker









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